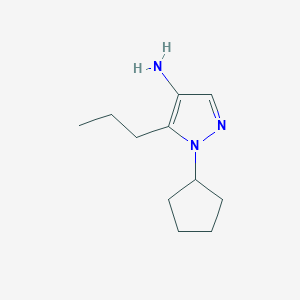

1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

Overview

Description

1-cyclopentyl-5-propyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 . It is a novel compound that has gained attention in scientific research for its diverse applications.

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N3/c1-2-5-11-10(12)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties might be available in specialized chemical literature or databases.Scientific Research Applications

Synthesis Methods and Applications

Research on 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine and related compounds focuses primarily on their synthesis, with applications potentially extending into pharmaceuticals and materials science due to their structural significance in various heterocyclic compounds.

Chemodivergent Synthesis : A study by Prasanna et al. (2013) introduced a chemodivergent, multicomponent domino reaction in aqueous media, which efficiently synthesizes 4H-pyrano[2,3-c]pyrazol-6-amines from simple starting materials. This process underscores the compound's utility in generating complex molecular architectures, indicative of potential pharmaceutical applications (Prasanna, Perumal, & Menéndez, 2013).

Solid-Phase Syntheses : Shen et al. (2000) detailed a versatile solid-phase synthesis method for pyrazoles and isoxazoles, starting from resin-supported acetyl carboxylic acids. This method emphasizes the compound's adaptability in synthesizing highly substituted heterocycles, which are crucial in drug development and synthetic chemistry (Shen, Shu, & Chapman, 2000).

Safer Processes for Biaryl Bond Construction : In the quest for safer pharmaceutical synthesis processes, Hernández et al. (2010) developed a method for creating pyrazolo[1,5-f]phenanthridine derivatives. This method leverages catalytic direct C-H arylation, avoiding the use of toxic tin derivatives, highlighting the importance of this compound derivatives in creating safer and more sustainable synthesis pathways (Hernández et al., 2010).

Environmental Benign Synthesis : Yu et al. (2013) reported an environmentally benign, solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. This synthesis method aligns with green chemistry principles, showcasing the potential of this compound derivatives in contributing to environmentally sustainable chemical processes (Yu et al., 2013).

Multicomponent Domino Strategy : Kanchithalaivan et al. (2013) developed a four-component domino strategy for synthesizing novel 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. This approach highlights the compound's versatility in combinatorial chemistry, paving the way for rapid synthesis of diverse molecular libraries for drug discovery (Kanchithalaivan et al., 2013).

Safety and Hazards

The safety information available indicates that 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine may be dangerous. The compound has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07, indicating that it may cause eye damage and may be harmful if swallowed .

Properties

IUPAC Name |

1-cyclopentyl-5-propylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-2-5-11-10(12)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTDJQFSFJDKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)

![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)